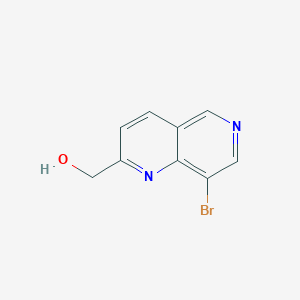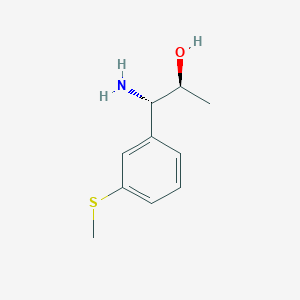
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine is a compound that features a brominated thiophene ring attached to a thietan-3-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine typically involves the bromination of 3-methylthiophene to form 2-bromo-3-methylthiophene. This is achieved using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene is then reacted with thietan-3-amine under specific conditions to yield the desired compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the thiophene ring’s oxidation state.
Wissenschaftliche Forschungsanwendungen
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in various binding interactions, while the thietan-3-amine moiety can influence the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methylthiophene: A precursor in the synthesis of N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine.
Thietan-3-amine: Another component of the target compound.
Uniqueness
This compound is unique due to the combination of a brominated thiophene ring and a thietan-3-amine moiety. This structural combination imparts distinct chemical and physical properties that are not found in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C8H10BrNS2 |
|---|---|
Molekulargewicht |
264.2 g/mol |
IUPAC-Name |
N-[(2-bromothiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H10BrNS2/c9-8-6(1-2-12-8)3-10-7-4-11-5-7/h1-2,7,10H,3-5H2 |
InChI-Schlüssel |
CBGAZHVJIFKJNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCC2=C(SC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


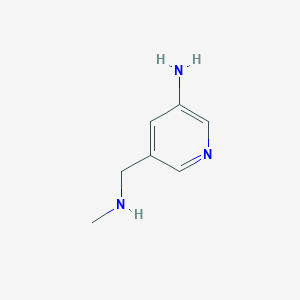
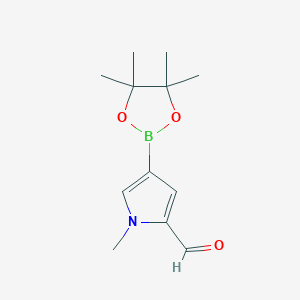
![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
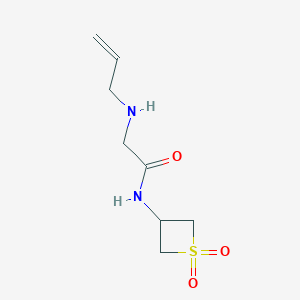
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)

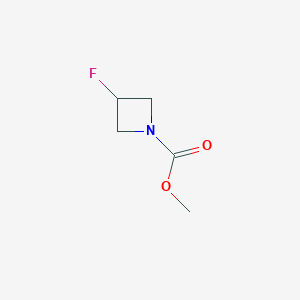
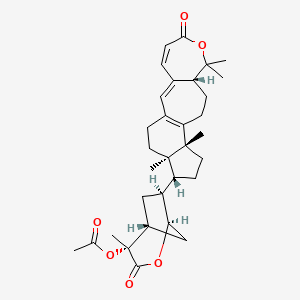

![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)
